molecular formula C8H9N5 B1398897 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine CAS No. 887365-58-4

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

Cat. No. B1398897
CAS RN: 887365-58-4
M. Wt: 175.19 g/mol
InChI Key: VMAADEZAEYBHEW-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine (4-PPD) is a heterocyclic amine that has been used in a wide range of scientific research applications, including in the fields of biochemistry and physiology. 4-PPD has been used as a model compound for studies of the mechanisms of action of various enzymes and as a substrate for the synthesis of other compounds. 4-PPD has also been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

Proton Transfer Studies

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine and its derivatives have been studied for their unique proton transfer properties. Research conducted by Vetokhina et al. (2012) reveals that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are critical for understanding photochemical and photophysical behaviors in various scientific applications (Vetokhina et al., 2012).

Coordination Chemistry and Luminescence

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This research underscores the versatility of these compounds in coordination chemistry and their potential applications in sensing and material science (Halcrow, 2005).

OLED Applications

The application in organic light emitting diodes (OLEDs) has been explored, as shown in the study by Huang et al. (2013). They synthesized Pt(II) complexes with pyrazole chelates and examined their photophysical properties, revealing their potential in mechanoluminescent OLEDs with high efficiency and stable chromaticity. This research contributes to the development of advanced lighting and display technologies (Huang et al., 2013).

Antimicrobial Applications

Prakash et al. (2011) explored the antimicrobial applications of these compounds. They synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing potent antimicrobial properties. This work suggests potential for the development of new antimicrobial agents and contributes to the field of medicinal chemistry (Prakash et al., 2011).

properties

IUPAC Name

4-pyridin-2-yl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-6(8(10)13-12-7)5-3-1-2-4-11-5/h1-4H,(H5,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAADEZAEYBHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

Synthesis routes and methods

Procedure details

A mixture of 2-pyridin-2-yl-malononitrile (0.65 g, 4.59 mmol) and hydrazine hydrate (225 μL, 4.59 mmol) in EtOH (5 mL) was heated to reflux and stirred for 16 hours. The reaction mixture was cooled down to room temperature and filtered. The resulting solid was washed with Et2O to provide the title compound as a light tan solid (0.42 g, 52%). The filtrate was evaporated to dryness and purified by silica gel chromatography eluting with NH4OH:MeOH:CH2Cl2 (0.5:5:95) to give a further 63.3 mg (8%) of the desired product. MS (ES+) 176, (ES−) 174. δH (DMSO-d6) 5.45 (4H, br s), 6.98 (1H, t), 7.57 (1H, d), 7.69 (1H, t), 8.46 (1H, d), 10.55 (1H, br s).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

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